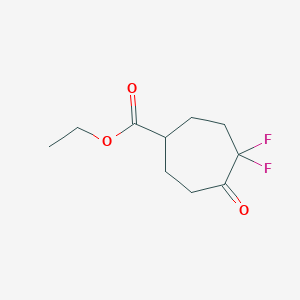

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate

Description

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate (CAS: 2225136-21-8) is a fluorinated cycloheptane derivative featuring a seven-membered carbocyclic ring with two fluorine atoms at the 4,4-positions, a ketone group at the 5-position, and an ethyl ester moiety at the 1-position. This compound belongs to a class of fluorinated esters known for their unique electronic and steric properties, which make them valuable intermediates in organic synthesis and pharmaceutical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the ketone group introduces reactivity toward nucleophilic additions or reductions, enabling diverse derivatization pathways .

Properties

IUPAC Name |

ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXYDJREABSKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate typically involves the fluorination of a cycloheptane derivative followed by esterification. One common method involves the reaction of a cycloheptanone derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocycloheptanone is then esterified using ethanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and stringent reaction conditions are maintained to achieve optimal yields and product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of difluorocycloheptanone or difluorocycloheptanoic acid.

Reduction: Formation of difluorocycloheptanol.

Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ester group facilitates its hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Substituents | Ring Size | Supplier Count |

|---|---|---|---|---|---|

| This compound | 2225136-21-8 | C₁₀H₁₄F₂O₃ | 4,4-difluoro, 5-oxo | 7-membered | 1 |

| Ethyl 4,4-difluorocyclohexanecarboxylate | - | C₉H₁₄F₂O₂ | 4,4-difluoro | 6-membered | 20 |

| Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate | 2230803-62-8 | C₁₀H₁₃F₂IO₃ | 4,4-difluoro, 3-iodo, 5-oxo | 7-membered | 1 |

| Ethyl 4,4,4-trifluorobutyrate | - | C₆H₉F₃O₂ | 4,4,4-trifluoro | Acyclic | 6 |

| Ethyl 4,4-difluorobutanoate | - | C₆H₁₀F₂O₂ | 4,4-difluoro | Acyclic | 1 |

Key Observations

Ring Size and Strain :

- The 7-membered cycloheptane ring in the target compound introduces moderate ring strain compared to the 6-membered cyclohexane analog (ethyl 4,4-difluorocyclohexanecarboxylate), which benefits from chair conformations . The larger ring may enhance flexibility but reduce thermodynamic stability.

Substituent Effects: The 5-oxo group in the target compound increases electrophilicity at the carbonyl carbon, enabling reactions such as nucleophilic additions or condensations. This contrasts with ethyl 4,4-difluorocyclohexanecarboxylate, which lacks this reactive site . The 3-iodo derivative (CAS: 2230803-62-8) introduces a heavy halogen, making it susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the non-halogenated target compound .

Supplier Availability :

- Ethyl 4,4-difluorocyclohexanecarboxylate’s higher supplier count (20 suppliers) suggests broader industrial adoption, likely due to simpler synthesis or applications in agrochemicals or polymers. In contrast, the target compound’s single supplier indicates niche use or challenging synthesis .

Biological Activity

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two fluorine atoms and a carbonyl group, which contribute to its reactivity and biological profile. The compound can be synthesized through various methods, including cyclization reactions and functional group modifications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on MreB inhibitors has shown that modifications in the structure can lead to enhanced antibacterial activity against Gram-negative bacteria. MreB is a cytoskeletal protein essential for bacterial cell division, and inhibitors targeting this protein can disrupt bacterial growth and proliferation .

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| This compound | TBD | Pseudomonas aeruginosa |

| CBR-4830 | 32 | E. coli |

| A22 | Low doses lethal | Various Gram-negative bacteria |

Antioxidant Activity

The antioxidant properties of ethyl derivatives have been investigated, revealing that certain modifications can enhance their ability to scavenge free radicals. A study on related compounds demonstrated that structural features such as the presence of electron-withdrawing groups significantly influence their antioxidant capacity .

Case Studies

- Antimicrobial Efficacy : In a study involving a series of MreB inhibitors, this compound was evaluated for its ability to inhibit bacterial growth in vitro. The results indicated a promising activity profile against E. coli and Klebsiella pneumoniae, with further optimization required for enhanced efficacy.

- Antioxidant Potential : A comparative analysis of various derivatives showed that those with fluorinated groups exhibited superior antioxidant activity in cellular models. The mechanism was attributed to their ability to modulate oxidative stress pathways.

The biological activity of this compound may involve several mechanisms:

- Inhibition of MreB : By binding noncompetitively to MreB, the compound may disrupt ATP binding and subsequent cellular processes critical for bacterial survival .

- Free Radical Scavenging : The presence of electron-withdrawing groups enhances the compound's ability to donate electrons and neutralize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.